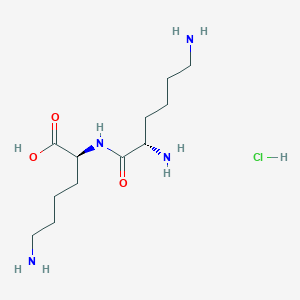![molecular formula C11H15ClF3N B6337389 (Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-00-7](/img/structure/B6337389.png)
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 226.64 g/mol, and is a white crystalline solid at room temperature. It is soluble in water and organic solvents such as ethanol and methanol. This compound has been used in various studies due to its ability to interact with biological systems, and its ability to act as an agonist or antagonist of certain receptors.
Applications De Recherche Scientifique
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been used in various scientific research applications. It has been used as a ligand for the serotonin receptor 5-HT2A, which is involved in a variety of physiological processes. It has also been used to study the effects of serotonin on the central nervous system. Additionally, this compound has been used as a ligand for the muscarinic acetylcholine receptor M1, which is involved in modulating neuronal excitability. Finally, it has been used in studies of the effects of neuropeptide Y on the cardiovascular system.
Mécanisme D'action
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride acts as an agonist or antagonist of certain receptors. When acting as an agonist, it binds to the receptor and activates it, resulting in a physiological response. When acting as an antagonist, it binds to the receptor and inhibits its activation, preventing the physiological response.
Biochemical and Physiological Effects
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a calming effect and reduce anxiety. Additionally, it has been shown to increase the release of dopamine, which can increase alertness and improve cognitive performance. Finally, it has been shown to increase the release of acetylcholine, which can improve memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, it has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several potential future directions. One potential direction is to further study its effects on the serotonin receptor 5-HT2A. Additionally, its effects on the muscarinic acetylcholine receptor M1 could be further studied. Finally, its effects on the release of dopamine, acetylcholine, and other neurotransmitters could be further studied. Additionally, its potential therapeutic applications could be explored, such as its potential use as an antidepressant or anti-anxiety medication.
Méthodes De Synthèse
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be synthesized through a two-step process. The first step involves an S N 2 reaction between 2-chloropropane and 3-(trifluoromethyl)phenylmethyl amine to form the desired product. The second step involves the addition of hydrochloric acid to the product, which results in the formation of the hydrochloride salt.
Propriétés
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHUSWWOJWJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)








![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)

